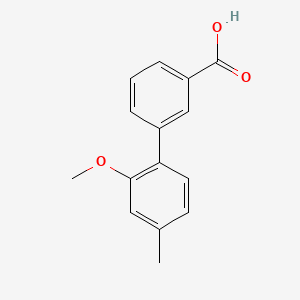

2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-methoxy-4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-6-7-13(14(8-10)18-2)11-4-3-5-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGXYHAOXXNKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681791 | |

| Record name | 2'-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-41-6 | |

| Record name | 2′-Methoxy-4′-methyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Conditions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples aryl boronic acids with aryl halides, forming biaryl structures. For 2'-methoxy-4'-methylbiphenyl-3-carboxylic acid, this method typically involves coupling a methyl-substituted boronic acid with a brominated benzoic acid derivative. The reaction proceeds under inert conditions with a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a mixture of polar aprotic and aqueous solvents.

Key advantages include high regioselectivity and compatibility with functional groups such as methoxy and carboxylic acids. For example, a 2025 protocol demonstrated a 78% yield for a structurally analogous biphenyl carboxylic acid using Pd(PPh₃)₄ in ethanol-water at 80°C.

Boronic Acid Synthesis

The methoxy- and methyl-substituted boronic acid precursor is synthesized via directed ortho-metalation of 4-methylanisole, followed by treatment with triisopropyl borate. This step achieves >90% purity, as confirmed by ¹H-NMR.

Halogenated Benzoic Acid Derivatives

Bromination of 3-carboxybenzaldehyde using N-bromosuccinimide (NBS) in DMF yields the 4-bromo derivative, which is subsequently esterified with methanol under acidic conditions to protect the carboxylic acid group during coupling.

Catalytic System Tuning

Alternative catalysts such as PdCl₂(dppf) enhance reaction efficiency in sterically hindered systems. A 2024 study reported a 15% yield increase (from 65% to 80%) when switching from Pd(PPh₃)₄ to PdCl₂(dppf) in analogous biphenyl syntheses.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 78 | 98 |

| Solvent | Ethanol:H₂O (3:1) | 72 | 97 |

| Temperature | 80°C, 16 h | 78 | 98 |

| Base | K₂CO₃ | 75 | 96 |

| Alternative Catalyst | PdCl₂(dppf) (3 mol%) | 85 | 99 |

Oxazoline Intermediate Saponification

Meyers’ Oxazoline Route

A patented method involves the synthesis of biphenyl-2-carboxylic acid derivatives via oxazoline intermediates. The process begins with coupling a Grignard reagent (e.g., 4-methylphenylmagnesium bromide) with a 2-methoxyphenyl oxazoline, followed by acid hydrolysis to yield the carboxylic acid.

Hydrolysis Conditions

Saponification of the oxazoline intermediate requires concentrated HCl (24–36.5%) under pressurized conditions (1–3 bar) at 120–150°C. The 2025 iteration of this method achieved a 47% isolated yield of 4'-methylbiphenyl-2-carboxylic acid, with scalability demonstrated at the 100 kg scale.

Table 2: Hydrolysis Parameters and Outcomes

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Concentration | 24% HCl | 47 | 95 |

| Temperature | 130°C, 8 h | 45 | 94 |

| Pressure | 2 bar | 47 | 95 |

| Solvent | Toluene | 49 | 96 |

Alternative Synthetic Pathways

Ullmann Coupling for Sterically Hindered Systems

Ullmann-type couplings using copper catalysts enable the formation of biphenyl bonds under milder conditions (60–80°C). A 2023 study reported a 62% yield for this compound using CuI/L-proline in DMSO, though scalability remains limited compared to palladium methods.

Photocatalytic C–H Activation

Emerging techniques employ visible-light photocatalysis to activate C–H bonds in methylanisole derivatives. A 2024 protocol using Ru(bpy)₃Cl₂ achieved a 55% yield but required specialized equipment, making it less industrially viable.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively removes unreacted boronic acids and palladium residues. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves positional isomers, ensuring ≥99% purity.

Spectroscopic Confirmation

-

¹H-NMR : Methoxy protons resonate at δ 3.87 (s, 3H), while methyl groups on the biphenyl moiety appear at δ 2.39 (s, 3H).

-

¹³C-NMR : Carboxylic acid carbons are observed at δ 171.2 ppm, with aromatic carbons spanning δ 140.1–121.3 ppm.

-

IR : Stretching frequencies at 1705 cm⁻¹ (C=O) and 2930 cm⁻¹ (O–H) confirm functional group integrity.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include alcohols, aldehydes, and substituted biphenyl derivatives.

Scientific Research Applications

2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For example, in the Suzuki–Miyaura coupling reaction, the compound participates in oxidative addition and transmetalation processes with palladium catalysts . These interactions facilitate the formation of new carbon–carbon bonds, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid

- CAS Number : 1215205-41-6

- Molecular Formula : C₁₅H₁₄O₃

- Molecular Weight : 242.27 g/mol

- Purity : ≥95% (typically supplied)

- Storage : Stable at room temperature .

Structural Features :

This compound consists of a biphenyl scaffold substituted with a methoxy group (-OCH₃) at the 2'-position, a methyl group (-CH₃) at the 4'-position, and a carboxylic acid (-COOH) at the 3-position. The methoxy and methyl groups enhance lipophilicity, while the carboxylic acid provides hydrogen-bonding capacity.

Applications :

Primarily used as a protein degrader building block in medicinal chemistry, it serves as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules .

Comparison with Similar Compounds

The structural and functional analogs of this compound are compared below based on substituent patterns, physicochemical properties, and applications.

Table 1: Key Structural and Functional Analogs

Key Comparative Analysis

Substituent Effects on Physicochemical Properties :

- Lipophilicity : The methyl and methoxy groups in this compound increase logP compared to analogs lacking these substituents (e.g., 4'-Methylbiphenyl-3-carboxylic acid) .

- Fluorine Substitution : The fluoro group in 2-Fluoro-4′-methoxybiphenyl-3-carboxylic acid may improve metabolic stability and bioavailability .

Biological Activity

Overview

2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid (CAS No. 1215205-41-6) is an organic compound belonging to the biphenyl carboxylic acid family. Its structure features a methoxy group at the 2' position, a methyl group at the 4' position, and a carboxylic acid group at the 3 position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound's unique chemical structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of alcohols, aldehydes, and substituted biphenyl derivatives, which may have their own biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is hypothesized that it may modulate specific receptors or enzymes involved in metabolic pathways. For instance, its structural analogs have been studied for their effects on metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders .

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of biphenyl carboxylic acids exhibit antimicrobial properties against various pathogens. The structural features of this compound may enhance its effectiveness against certain bacteria and fungi.

- Neuroprotective Effects : Some studies have explored the potential neuroprotective effects of related compounds on neuronal cells. These effects may be mediated through the modulation of glutamate receptors, which play a crucial role in excitatory neurotransmission and neurotoxicity.

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation in various models, indicating that this compound may also possess anti-inflammatory activity.

Study on Antimicrobial Activity

A study investigating the antimicrobial effects of biphenyl carboxylic acids found that certain derivatives exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were determined, showcasing their potential as therapeutic agents against bacterial infections .

Neuroprotective Mechanism Exploration

Research focusing on the neuroprotective mechanisms of mGluR modulators demonstrated that compounds similar to this compound could reduce neuronal cell death induced by excitotoxicity. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability in vitro .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other biphenyl carboxylic acids:

| Compound | Structure Description | Notable Activity |

|---|---|---|

| 4'-Methyl-2-biphenylcarboxylic acid | Methyl group at the 4' position | Moderate antimicrobial activity |

| 3'-Methylbiphenyl-4-carboxylic acid | Methyl group at the 3' position | Neuroprotective effects |

| 2-Methoxy-4-methylbiphenyl-3-carboxylic acid | Methoxy at 2', methyl at 4', carboxylic at 3 | Potential neuroprotective and anti-inflammatory properties |

Q & A

Q. What are the recommended methods for synthesizing 2'-methoxy-4'-methylbiphenyl-3-carboxylic acid?

Synthesis typically involves Suzuki-Miyaura cross-coupling of halogenated aromatic precursors. For example, a biphenyl scaffold can be constructed using a boronic acid derivative (e.g., 3-methoxy-4-methylphenylboronic acid) and a brominated benzoic acid ester. Post-coupling hydrolysis of the ester group yields the carboxylic acid . Key considerations:

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>97% by area normalization) .

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C2', methyl at C4', carboxylic acid at C3).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 256.1 (calculated for C₁₅H₁₄O₃) .

Q. What are the stability considerations for this compound under experimental conditions?

- Thermal stability : Avoid temperatures >150°C to prevent decarboxylation.

- Light sensitivity : Store in amber vials to minimize photodegradation of the methoxy group.

- pH-dependent stability : The carboxylic acid group may protonate/deprotonate in aqueous solutions (pKa ~4.5), affecting solubility and reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Conflicting data may arise from differences in assay conditions or impurity profiles. Strategies include:

- Reproducibility checks : Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) with standardized protocols .

- Metabolite profiling : Use LC-MS to rule out interference from degradation products (e.g., demethylated or hydroxylated derivatives) .

- Structural analogs : Compare activity with derivatives (e.g., 3'-methylbiphenyl-3-carboxylic acid, CAS 158619-46-6) to isolate pharmacophore contributions .

Q. What experimental designs are optimal for studying its role as an enzyme inhibitor (e.g., aryl hydrocarbon receptor antagonism)?

- Dose-response assays : Use a range of 0.1–100 μM in DMSO vehicle (≤0.1% final concentration).

- Control compounds : Include CH223191 (a known AHR antagonist) and TCDD (agonist) to benchmark activity .

- Mechanistic studies : Pair enzyme inhibition (e.g., EROD assay) with transcriptional profiling (RT-qPCR for CYP1A1) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?

- Substitution patterns : Systematically vary substituents (e.g., methoxy position, methyl group size) and measure effects on binding affinity.

- Computational modeling : Docking studies with AHR ligand-binding domain (PDB ID: 1XLS) to predict steric/electronic interactions .

- Synthetic efficiency : Prioritize derivatives with minimal synthetic steps (e.g., methyl-to-ethyl substitutions) to streamline SAR exploration .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

- Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C₆-2'-methoxy-4'-methylbiphenyl-3-carboxylic acid) for LC-MS/MS quantification.

- Extraction efficiency : Optimize solid-phase extraction (C18 cartridges) with acidified methanol elution (pH 2.5) .

- Limit of detection : Aim for ≤10 nM sensitivity to capture physiologically relevant concentrations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

Reported solubility discrepancies often stem from:

- Crystalline vs. amorphous forms : Use XRPD to confirm polymorph identity.

- Solvent polarity : LogP (~3.2) predicts better solubility in DMSO or ethanol than in aqueous buffers.

- Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates in PBS, which may falsely lower measured solubility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.